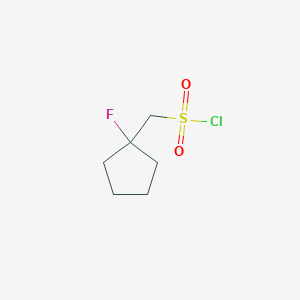
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H14ClF2NO2 and its molecular weight is 241.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Strategies for Electrooptic Film Fabrication
The study by Facchetti et al. (2006) explores the synthesis of dibranched, heterocyclic "push-pull" chromophores and their application in creating chromophore monolayers for electrooptic films. This research underscores the impact of chromophore molecular architecture on the microstructure and optical/electrooptic response of thin films, highlighting the potential of such compounds in advanced materials science and photonics Facchetti et al., 2006.
Efficient Syntheses of Pyrrole Derivatives
Dawadi and Lugtenburg (2011) present methods for synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds. These syntheses involve reactions of ethyl 2-chloroacetoacetate with cyanoacetamide, showcasing the utility of pyrrolidine derivatives in organic synthesis and the potential for generating libraries of pyrrole systems Dawadi & Lugtenburg, 2011.
Unveiling Metal-Free Cycloaddition Reactions
Alcaide et al. (2015) investigate the use of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction with alkynes. This work illustrates the application of pyridinium salts in synthesizing substituted cyclobutenes, demonstrating the versatility of related compounds in facilitating novel organic reactions Alcaide et al., 2015.
Development of Practical Enzymatic Processes
Guo et al. (2017) detail the enzymatic preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in synthesizing Ticagrelor, using a ketoreductase from their library. This research not only highlights the role of chloro- and fluoro-substituted compounds in medicinal chemistry but also emphasizes the environmental benefits of biocatalysis in pharmaceutical synthesis Guo et al., 2017.
Propriétés
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-2-15-5-7-3-9(11,12)6-13(7)8(14)4-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRUPQEHPFWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)







![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)

